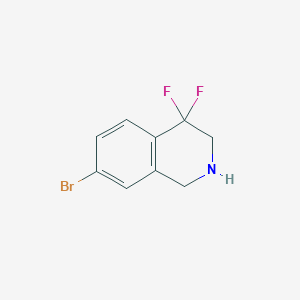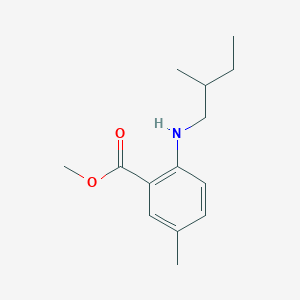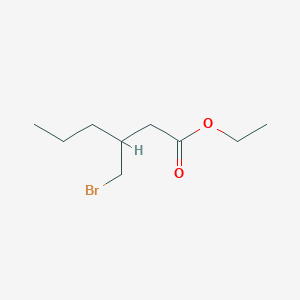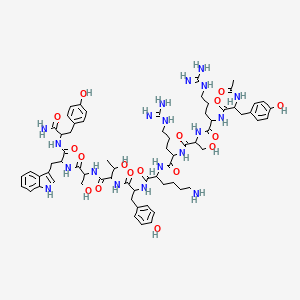
1,44-Tetratetracontanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,44-Tetratetracontanediol is a long-chain α,ω-alkanediol with the molecular formula C₄₄H₉₀O₂ . This compound is characterized by its extensive carbon chain, consisting of 44 carbon atoms, and terminal hydroxyl groups. It is part of a broader class of long-chain diols, which are known for their unique physical and chemical properties .
Vorbereitungsmethoden
The synthesis of 1,44-Tetratetracontanediol typically involves the hydrogenation of long-chain alkenes or alkynes . The process can be carried out using catalysts such as palladium or platinum under high-pressure hydrogenation conditions . Another method involves the reduction of long-chain dicarboxylic acids using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, which are crucial for the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
1,44-Tetratetracontanediol undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form long-chain alkanes using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
The major products formed from these reactions include long-chain carboxylic acids, alkanes, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,44-Tetratetracontanediol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,44-Tetratetracontanediol exerts its effects is primarily related to its hydroxyl groups and long carbon chain . The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. The long carbon chain provides hydrophobic interactions , which are crucial in applications involving lipid bilayers and hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
1,44-Tetratetracontanediol can be compared with other long-chain diols, such as:
1,22-Docosanediol (C₂₂H₄₆O₂): This compound has a shorter carbon chain and different physical properties.
1,30-Triacontanediol (C₃₀H₆₂O₂): With a chain length between 1,22-Docosanediol and this compound, it exhibits intermediate properties and applications.
The uniqueness of this compound lies in its extensive carbon chain , which provides distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
91146-06-4 |
|---|---|
Molekularformel |
C44H90O2 |
Molekulargewicht |
651.2 g/mol |
IUPAC-Name |
tetratetracontane-1,44-diol |
InChI |
InChI=1S/C44H90O2/c45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46/h45-46H,1-44H2 |
InChI-Schlüssel |
OPXLYNVUYUWURD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCCCCCCCCCCCCCCO)CCCCCCCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate](/img/structure/B15093464.png)


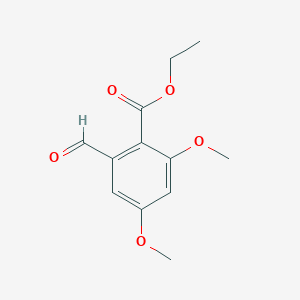
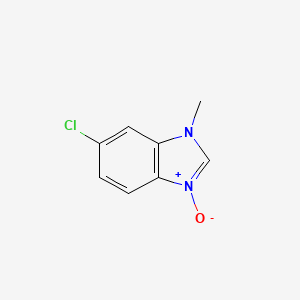
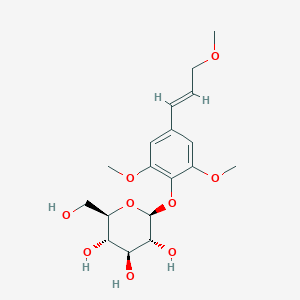
![2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-](/img/structure/B15093502.png)
![Bicyclo[2.2.1]heptan-2-yltrimethoxysilane](/img/structure/B15093510.png)

